N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide
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Description
N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H22FN3O and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.17469050 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Synthetic Methodologies
N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide, as part of the broader quinoline and quinazoline derivatives, has been extensively explored for its diverse biological activities and potential applications in various fields of scientific research. While direct studies on this specific compound are scarce, insights can be drawn from the broader research on quinoline and its derivatives, which share structural similarities and, by extension, potential biological activities and applications.
Quinoline Derivatives as Anticorrosive Materials
Quinoline and its derivatives have been identified as effective anticorrosive agents. Their high electron density and ability to form stable chelating complexes with metallic surfaces make them valuable for protecting metals against corrosion, which is crucial in extending the lifespan of metallic structures in various industrial applications C. Verma, M. Quraishi, E. Ebenso, 2020.
Optoelectronic Materials Development
The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has shown significant promise in the creation of novel optoelectronic materials. These materials are being explored for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of quinoline derivatives in advanced material science G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018.
Anti-Influenza Agents from Natural Products
Research on quinoline derivatives extends into the medical field, where they are investigated for their potential as anti-influenza agents. The exploration of natural products for the development of new therapies against influenza highlights the importance of quinoline structures in the search for alternative and effective antiviral treatments Zhi‐Jun Zhang, S. Morris-Natschke, Yung-Yi Cheng, K. Lee, Rong-Tao Li, 2020.
Fluoroquinolones: Potent Antibacterial Agents
Quinolines, specifically fluoroquinolones, have been pivotal in the development of antibacterial agents. Their broad spectrum of activity against various bacteria, including Gram-positive and Gram-negative organisms, has made them crucial in addressing bacterial infections and developing new antibiotics Adilson D da Silva, M. V. de Almeida, M. D. de Souza, M. R. Couri, 2003.
Properties
IUPAC Name |
N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methylquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-24(2)14-19(15-8-5-4-6-9-15)25(3)21(26)18-13-12-16-10-7-11-17(22)20(16)23-18/h4-13,19H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUURHGYTPXJBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)N(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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